
溶剂黄43
描述
Solvent Yellow 43 is a synthetic organic compound belonging to the class of naphthalimide derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and fluorescence-based sensing technologies. The unique structural features of naphthalimide derivatives, such as their planar aromatic systems and functionalizable positions, make them valuable in the development of novel chemical entities.
科学研究应用
Solvent Yellow 43 has several scientific research applications:
Fluorescent Probes: The compound is used as a fluorescent probe for the detection of metal ions, such as aluminum and iron, due to its strong fluorescence properties and high selectivity.
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Imaging: Its fluorescence characteristics make it suitable for use in biological imaging applications, including cell labeling and tracking.
作用机制
Target of Action
The primary targets of Solvent Yellow 43 are materials such as plastics, polymers, fibers, rubber, wax, oil, lubricant, fuel, gasoline, candle, paint, and printing ink . It is used as a dye in these materials, providing them with a vibrant yellow color .
Mode of Action
Solvent Yellow 43 interacts with its targets by adhering to their surfaces and imparting its color. The chemical structure of Solvent Yellow 43 consists of an aromatic ring linked by an ester bond to two long hydrocarbon chains . This compound absorbs light at wavelengths of around 590 nanometers and emits light at wavelengths of around 620 nanometers when excited with ultraviolet light or laser ablation .
Biochemical Pathways
It is known that the compound’s fluorescent properties can be used in various applications, such as a fluorescent probe
Result of Action
The primary result of Solvent Yellow 43’s action is the imparting of a vibrant yellow color to the materials it interacts with . This is due to the compound’s ability to absorb and emit light at specific wavelengths .
准备方法
The synthesis of Solvent Yellow 43 typically involves a multi-step process. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde with an appropriate amine, such as butylamine, under acidic or basic conditions. This reaction forms the Schiff base intermediate.
Cyclization: The Schiff base intermediate undergoes cyclization to form the naphthalimide core structure. This step often requires heating and the use of a suitable catalyst.
Functionalization: The final step involves the introduction of the butyl group at the 2-position of the naphthalimide core. This can be achieved through alkylation reactions using butyl halides or other alkylating agents.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Solvent Yellow 43 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalimide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced at specific positions on the naphthalimide core. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Solvent Yellow 43 can be compared with other naphthalimide derivatives, such as:
2-Butyl-6-(methylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione: This compound has a similar structure but with a methylamino group instead of a butylamino group. The difference in the amino group can affect the compound’s reactivity and selectivity in various applications.
2-Butyl-6-(phenylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione: The presence of a phenylamino group introduces additional aromaticity, which can influence the compound’s photophysical properties and interactions with biological targets.
2-Butyl-6-(hydroxyamino)-1H-benz(de)isoquinoline-1,3(2H)-dione: The hydroxyamino group provides additional hydrogen bonding capabilities, potentially enhancing the compound’s binding affinity to specific targets.
The uniqueness of Solvent Yellow 43 lies in its specific combination of functional groups, which confer distinct properties and applications compared to its analogs.
属性
IUPAC Name |
2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-5-12-21-17-11-10-16-18-14(17)8-7-9-15(18)19(23)22(20(16)24)13-6-4-2/h7-11,21H,3-6,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWHZJXKTHGHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051830 | |
| Record name | Solvent Yellow 43 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19125-99-6 | |
| Record name | Solvent Yellow 43 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19125-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylamino-N-butyl-1,8-naphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019125996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-butyl-6-(butylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Solvent Yellow 43 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



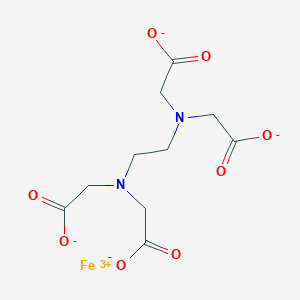
![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)




![Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B101907.png)
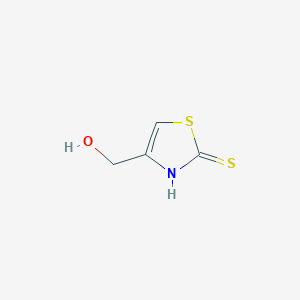
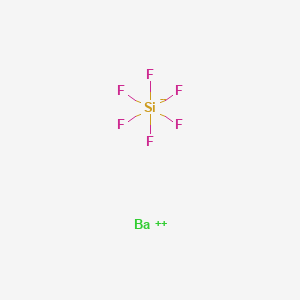
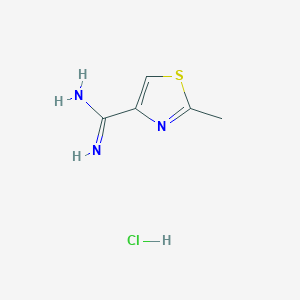
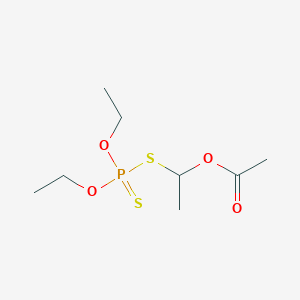

![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)
